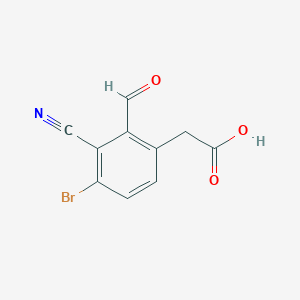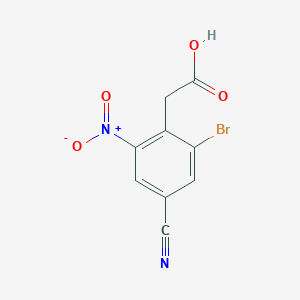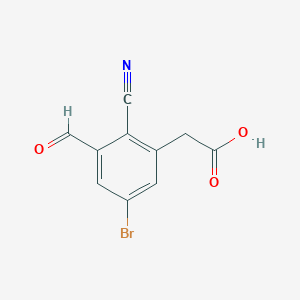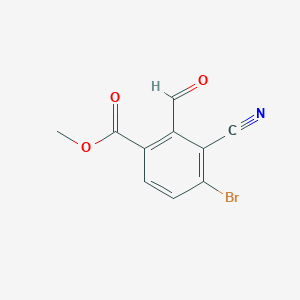![molecular formula C17H16ClF3N2O2S B1414260 N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea CAS No. 2198846-62-5](/img/structure/B1414260.png)
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea (CDMT) is a novel compound with a wide range of applications in scientific research. CDMT is a small molecule that has been used in various biological studies for its ability to modulate the activity of certain proteins and enzymes. CDMT is a highly versatile compound and has been used in studies ranging from cancer research to drug discovery.
Scientific Research Applications
Crystal Structure and Biological Activities:
- The crystal structure and biological behaviors of related thiourea compounds have been studied, highlighting their potential herbicidal activity. These studies contribute to understanding the structural properties and potential applications in agriculture (Yan, Lin, Xue, & Si-jia, 2008).
Synthesis and Characterization of Metal Complexes:
- Research has focused on synthesizing thiourea ligands and their transition metal complexes. These studies are crucial for exploring the coordination chemistry of thiourea derivatives and their potential applications in various fields, including catalysis and material science (Mohd. Shadab & M. Aslam, 2014).
Antipathogenic Activity:
- The synthesis and characterization of acylthioureas, including derivatives similar to N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea, have been explored for their antipathogenic activity. This research is significant for developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Antibacterial and Anti-HIV Studies:
- Studies have been conducted on the antibacterial and anti-HIV activities of thiourea derivatives. This research is vital for discovering new therapeutic agents against various microbial infections and HIV (R. Patel, K. Chikhalia, C. Pannecouque, & E. Clercq, 2007).
Characterization of Copper, Nickel, and Cobalt Complexes:
- Research into the synthesis and characterization of novel thiourea derivatives and their metal complexes has been conducted. This research aids in understanding the coordination behavior of thioureas with different metals, which is important in various chemical processes (H. Arslan, N. Külcü, & U. Flörke, 2003).
properties
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-methyl-3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2S/c1-9-10(17(19,20)21)5-4-6-12(9)22-16(26)23-13-8-14(24-2)11(18)7-15(13)25-3/h4-8H,1-3H3,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHKBDRFTBYGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid](/img/structure/B1414181.png)










